molecular formula C15H12N8O3 B2667876 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034531-42-3

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2667876
CAS RN: 2034531-42-3
M. Wt: 352.314
InChI Key: PEUGEFXSZVIIRP-UHFFFAOYSA-N
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Description

The compound “N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo[4,3-a]pyridine ring . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives . The reaction can be carried out in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can vary widely depending on the electron-withdrawing and donating substituents in the ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds with structures related to the queried chemical have been explored for their potential antitumor and antimicrobial activities. For instance, enaminones used as building blocks have led to the synthesis of substituted pyrazoles demonstrating inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil, along with antimicrobial efficacy against select bacterial strains (Riyadh, 2011).

Cardiovascular Agents

Structurally similar compounds have also been synthesized and evaluated for their cardiovascular effects, including coronary vasodilating and antihypertensive activities. Certain triazolo[1,5-a]pyrimidines fused to heterocyclic systems have been identified as promising cardiovascular agents, displaying significant potency in these therapeutic areas (Sato et al., 1980).

Antibacterial Activity

New 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, and oxadiazole moieties have shown excellent antibacterial activity, with significant minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against pathogens like P. aeruginosa and L. monocytogenes (Balandis et al., 2019).

Antihistaminic and Anti-inflammatory Activities

Research into [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines has revealed compounds with both antihistaminic activity and inhibitory effects on eosinophil infiltration. Such compounds could be potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis Techniques

The research also highlights advances in synthesis techniques, including microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing the efficiency of modern synthetic methods in producing compounds with valuable biological activities (Youssef et al., 2012).

Future Directions

Oxadiazole derivatives, including the compound , have potential for a wide range of applications due to their diverse chemical and biological properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O3/c1-8-17-15(26-22-8)9-3-2-6-23-11(19-21-13(9)23)7-16-14(25)10-4-5-12(24)20-18-10/h2-6H,7H2,1H3,(H,16,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGEFXSZVIIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide

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